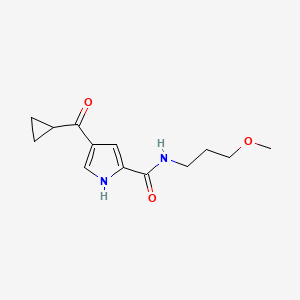

4-(cyclopropylcarbonyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide

Description

4-(Cyclopropylcarbonyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide is a synthetic pyrrole-based carboxamide derivative characterized by a cyclopropylcarbonyl group at the pyrrole ring’s 4-position and a 3-methoxypropyl substituent on the carboxamide nitrogen. The compound’s synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with pyrrole intermediates under conditions involving reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by amine substitution (e.g., 3-methoxypropylamine) .

Properties

IUPAC Name |

4-(cyclopropanecarbonyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-18-6-2-5-14-13(17)11-7-10(8-15-11)12(16)9-3-4-9/h7-9,15H,2-6H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVRAMAXLHPPDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC(=CN1)C(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Cyclopropylcarbonyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide, also known by its CAS number 477848-71-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The molecular formula of 4-(cyclopropylcarbonyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide is C13H18N2O3, with a molecular weight of approximately 250.30 g/mol. The predicted boiling point is around 481.2 °C, and it has a density of approximately 1.222 g/cm³ .

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) studies indicate that modifications to the pyrrole ring and carboxamide group can enhance anti-tubercular activity. For instance, derivatives with electron-withdrawing substituents showed improved potency with minimum inhibitory concentrations (MIC) below 0.016 μg/mL .

The primary target for this class of compounds appears to be the mycobacterial membrane protein MmpL3, which is crucial for mycolic acid transport in Mtb. Compounds designed with a pyrrole-2-carboxamide scaffold demonstrated effective inhibition of MmpL3, leading to disruption in mycolic acid biosynthesis .

Cytotoxicity

Cytotoxicity assays reveal that many derivatives exhibit low toxicity towards mammalian cells, with IC50 values greater than 64 μg/mL, indicating a favorable selectivity index for therapeutic applications . This profile suggests that while the compound is effective against Mtb, it remains relatively safe for human cells.

Study 1: Efficacy Against Drug-Resistant Tuberculosis

In a study published in August 2022, researchers synthesized several pyrrole-2-carboxamide derivatives and evaluated their efficacy against drug-resistant strains of Mtb. Compound 32 , a derivative closely related to 4-(cyclopropylcarbonyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide, exhibited significant activity against both wild-type and mutant strains expressing resistance mutations in the mmpL3 gene. The study concluded that these compounds could serve as promising candidates for further development into anti-TB drugs .

Study 2: Structure-Activity Relationship Analysis

A detailed SAR analysis revealed that substituents on the pyrrole ring significantly influence the biological activity of these compounds. For example, compounds with bulky aromatic groups showed enhanced binding affinity to MmpL3 and higher antimicrobial potency compared to those with smaller or less polar substituents . This finding underscores the importance of molecular design in developing effective therapeutics.

Data Table: Biological Activity Summary

| Compound Name | MIC (μg/mL) | IC50 (μg/mL) | Target Protein | Activity Type |

|---|---|---|---|---|

| Compound 32 | <0.016 | >64 | MmpL3 | Anti-TB |

| Compound X | <0.025 | >50 | MmpL3 | Anti-TB |

| Compound Y | <0.050 | >40 | MmpL3 | Anti-TB |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity (LogP): The 3-methoxypropyl group in the target compound reduces LogP compared to analogs with bulkier or more lipophilic substituents (e.g., 4-fluorobenzyl or morpholinopropyl) due to the polarity of the methoxy group . Ulixertinib’s high LogP (3.1) correlates with its enhanced cell membrane permeability and kinase inhibitory activity .

Impact of Cycloalkyl vs.

Biological Relevance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.